N-ciclopentil-2-((6-(4-fluorofenil)piridazin-3-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

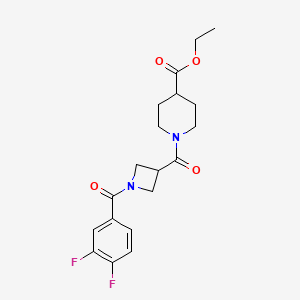

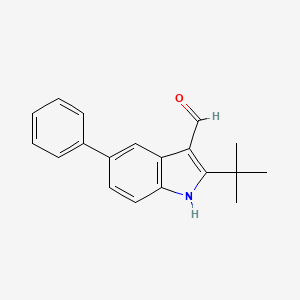

N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound belongs to the family of pyridazine derivatives that exhibit promising biological activities, such as anti-inflammatory, analgesic, and antitumor effects.

Mecanismo De Acción

Target of Action

It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

It is known that pyridazine derivatives have been utilized in medicinal chemistry and have shown effects on a variety of physiological processes .

Result of Action

It is known that pyridazine derivatives have shown a wide range of pharmacological activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments is its potent and selective activity towards the opioid receptors, which makes it a valuable tool for studying the opioid system and its role in various physiological and pathological processes. In addition, the synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.

One of the limitations of N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is its limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the potential side effects of this compound on other physiological systems, such as the cardiovascular and respiratory systems, need to be carefully evaluated before its use in clinical settings.

Direcciones Futuras

There are several future directions for the research on N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide. One of the potential applications of this compound is in the development of new drugs for the treatment of opioid addiction and overdose. Studies have shown that N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide exhibits potent opioid receptor antagonism, which can be useful in reducing the rewarding effects of opioids and preventing overdose.

Another potential direction for future research is the evaluation of the anti-tumor and anti-diabetic effects of N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide in clinical settings. Studies have shown promising results in animal models, and further studies are needed to evaluate the safety and efficacy of this compound in humans.

Conclusion:

N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a promising compound that exhibits potent analgesic, anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The synthesis method of this compound is relatively simple, and its potent and selective activity towards the opioid receptors makes it a valuable tool for studying the opioid system. Further research is needed to evaluate the safety and efficacy of this compound in clinical settings and to explore its potential applications in new drug development.

Métodos De Síntesis

The synthesis of N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves the reaction of 4-fluoro-3-nitropyridazine with cyclopentylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after the reaction of the intermediate with chloroacetyl chloride and ammonium hydroxide. This synthesis method has been optimized to provide a high yield of the final product and can be easily scaled up for large-scale production.

Aplicaciones Científicas De Investigación

Actividad Antitubercular

El compuesto ha sido investigado por su potencial como agente antitubercular. En un estudio realizado por Singireddi et al., se sintetizaron y evaluaron nuevos derivados de N-ciclopentil-2-((6-(4-fluorofenil)piridazin-3-il)tio)acetamida contra Mycobacterium tuberculosis H37Ra. Varios compuestos demostraron actividad significativa, con valores de IC50 que oscilan entre 1.35 y 2.18 μM. Cabe destacar que estos compuestos exhibieron baja citotoxicidad para las células humanas, lo que los convierte en candidatos prometedores para un mayor desarrollo .

Derivados del Indol y Potencial Biológico

Los derivados del indol, incluido nuestro compuesto de interés, tienen diversas aplicaciones biológicas. Si bien los estudios específicos sobre este compuesto son limitados, cabe destacar que los derivados del indol, en general, exhiben actividades farmacológicas. Por ejemplo, el ácido indol-3-acético, un compuesto relacionado, funciona como una hormona vegetal. Una mayor exploración del potencial biológico de this compound puede revelar aplicaciones adicionales .

Propiedades

IUPAC Name |

N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3OS/c18-13-7-5-12(6-8-13)15-9-10-17(21-20-15)23-11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDZLEVSQCPQAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)

![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)

![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)

![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)